molecular formula C19H25N3O B2597764 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2198577-08-9

2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B2597764
CAS No.: 2198577-08-9
M. Wt: 311.429
InChI Key: ATSUXSRXCRQMTP-UHFFFAOYSA-N
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Description

This compound consists of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, fused with an azetidine ring, a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the benzyl group via nucleophilic substitution. The tert-butyl group is often introduced through alkylation reactions. The final step involves the formation of the pyridazinone core through cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Baricitinib: A compound with a similar azetidine moiety, used as a JAK1 and JAK2 inhibitor with anti-inflammatory properties.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Uniqueness

2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of structural features, including the pyridazinone core, azetidine ring, benzyl group, and tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[(1-benzylazetidin-3-yl)methyl]-6-tert-butylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)17-9-10-18(23)22(20-17)14-16-12-21(13-16)11-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSUXSRXCRQMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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